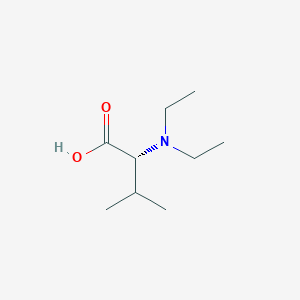
Diethyl-D-valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl-D-valine is a derivative of D-valine, an important organic chiral source with extensive industrial applications. D-valine is used as an intermediate for the synthesis of agricultural pesticides, semi-synthetic veterinary antibiotics, and pharmaceutical drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl-D-valine can be achieved through several methods. One common approach is the microbial preparation of D-valine, which can be classified into three categories: microbial asymmetric degradation of DL-valine, microbial stereoselective hydrolysis of N-acyl-DL-valine by D-aminoacylase, and microbial specific hydrolysis of DL-5-isopropylhydantoin by D-hydantoinase coupled with D-carbamoylase . These methods are favored due to their high stereo selectivity, mild reaction conditions, and environmentally friendly processes.
Industrial Production Methods
Industrial production of this compound often involves microbial preparation due to its efficiency and environmental benefits. This method yields D-valine with high optical purity and productivity . The process involves the use of specific microorganisms that can selectively produce D-valine from various starting materials.
Chemical Reactions Analysis
Types of Reactions
Diethyl-D-valine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can yield a variety of products depending on the nucleophile used.
Scientific Research Applications
Diethyl-D-valine has several scientific research applications, including:
Chemistry: It is used as a chiral source in the synthesis of various compounds.
Biology: It is used in cell culture to selectively inhibit fibroblast proliferation.
Mechanism of Action
The mechanism of action of Diethyl-D-valine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes involved in amino acid metabolism, leading to the inhibition of certain cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Diethyl-D-valine include:
L-valine: Another form of valine with different chirality.
DL-valine: A racemic mixture of D-valine and L-valine.
Alanine: Another amino acid with similar structural properties.
Uniqueness
This compound is unique due to its specific chiral properties and its ability to be selectively produced through microbial methods. This makes it a valuable compound for various industrial and research applications, particularly in the synthesis of chiral compounds and the study of amino acid metabolism.
Properties
Molecular Formula |
C9H19NO2 |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
(2R)-2-(diethylamino)-3-methylbutanoic acid |
InChI |
InChI=1S/C9H19NO2/c1-5-10(6-2)8(7(3)4)9(11)12/h7-8H,5-6H2,1-4H3,(H,11,12)/t8-/m1/s1 |
InChI Key |
XUWHRJBRJWTAPR-MRVPVSSYSA-N |
Isomeric SMILES |
CCN(CC)[C@H](C(C)C)C(=O)O |
Canonical SMILES |
CCN(CC)C(C(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















